Cas no 2228839-10-7 ((2-bromo-4,6-dimethoxyphenyl)methylhydrazine)

(2-Bromo-4,6-dimethoxyphenyl)methylhydrazine is a specialized hydrazine derivative featuring a brominated dimethoxyphenyl scaffold, which enhances its utility in synthetic organic chemistry. The presence of both bromine and methoxy substituents offers selective reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the hydrazine moiety provides versatility as a building block for heterocycle synthesis. This compound is particularly valuable in medicinal chemistry and agrochemical research, where its structural motifs can be leveraged to develop biologically active molecules. Its stability under standard conditions and well-defined reactivity profile make it a reliable intermediate for targeted functionalization and scaffold diversification.
(2-bromo-4,6-dimethoxyphenyl)methylhydrazine structure
2228839-10-7 structure
Product Name:(2-bromo-4,6-dimethoxyphenyl)methylhydrazine
CAS No:2228839-10-7
MF:C9H13BrN2O2
MW:261.115721464157
CID:5980304
PubChem ID:165757522
Update Time:2025-06-15

(2-bromo-4,6-dimethoxyphenyl)methylhydrazine Chemical and Physical Properties

Names and Identifiers

    • (2-bromo-4,6-dimethoxyphenyl)methylhydrazine
    • EN300-1938172
    • [(2-bromo-4,6-dimethoxyphenyl)methyl]hydrazine
    • 2228839-10-7
    • Inchi: 1S/C9H13BrN2O2/c1-13-6-3-8(10)7(5-12-11)9(4-6)14-2/h3-4,12H,5,11H2,1-2H3
    • InChI Key: MNQMMNWUFKVACA-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1CNN)OC)OC

Computed Properties

  • Exact Mass: 260.01604g/mol
  • Monoisotopic Mass: 260.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 56.5Ų

(2-bromo-4,6-dimethoxyphenyl)methylhydrazine Pricemore >>

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Additional information on (2-bromo-4,6-dimethoxyphenyl)methylhydrazine

Introduction to (2-bromo-4,6-dimethoxyphenyl)methylhydrazine (CAS No. 2228839-10-7)

(2-bromo-4,6-dimethoxyphenyl)methylhydrazine (CAS No. 2228839-10-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated aromatic ring and methoxy substituents, making it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of (2-bromo-4,6-dimethoxyphenyl)methylhydrazine is defined by a 2-bromo-4,6-dimethoxyphenyl group attached to a methylhydrazine moiety. The presence of the bromine atom and methoxy groups imparts specific reactivity and solubility properties that are crucial for its applications in chemical synthesis and biological studies. The hydrazine functionality, in particular, is known for its ability to participate in a wide range of chemical reactions, including condensation, reduction, and coupling reactions.

In recent years, (2-bromo-4,6-dimethoxyphenyl)methylhydrazine has been extensively studied for its potential in the development of novel therapeutic agents. One of the key areas of research has been its use as an intermediate in the synthesis of antitumor compounds. Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, making it a promising lead compound for further drug development.

Moreover, the compound's hydrazine group has been explored for its ability to form coordination complexes with metal ions. These complexes have shown potential in catalytic applications and as precursors for the synthesis of metal-organic frameworks (MOFs). MOFs are highly porous materials with a wide range of applications in gas storage, separation processes, and catalysis. The ability to fine-tune the properties of these materials through the use of (2-bromo-4,6-dimethoxyphenyl)methylhydrazine derivatives opens up new avenues for materials science research.

The synthetic accessibility of (2-bromo-4,6-dimethoxyphenyl)methylhydrazine has also contributed to its popularity in academic and industrial settings. Several efficient synthetic routes have been developed to produce this compound on both small and large scales. These methods typically involve the reaction of 2-bromo-4,6-dimethoxybenzaldehyde with hydrazine hydrate or other hydrazine derivatives. The choice of reaction conditions and catalysts can significantly influence the yield and purity of the final product.

In addition to its role as an intermediate in drug discovery and materials science, (2-bromo-4,6-dimethoxyphenyl)methylhydrazine has been investigated for its potential as a probe molecule in biological systems. Its unique chemical properties make it suitable for labeling and imaging applications, where it can be used to study cellular processes and interactions at the molecular level. This aspect has led to collaborations between chemists and biologists to develop new tools for understanding complex biological phenomena.

The safety profile of (2-bromo-4,6-dimethoxyphenyl)methylhydrazine

In conclusion, (2-bromo-4,6-dimethoxyphenyl)methylhydrazine (CAS No. 2228839-10-7) is a versatile compound with a wide range of applications in medicinal chemistry, materials science, and biological research. Its unique structural features and reactivity make it an invaluable tool for scientists working on the development of new drugs and advanced materials. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.

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